molecular formula C10H20S B12907949 Cyclodecanethiol CAS No. 114460-54-7

Cyclodecanethiol

Cat. No.: B12907949
CAS No.: 114460-54-7
M. Wt: 172.33 g/mol
InChI Key: LRHHDROFNGSHHB-UHFFFAOYSA-N
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Description

Cyclodecanethiol is an organic compound with the molecular formula C₁₀H₂₀S. It is a member of the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is a colorless liquid with a strong, unpleasant odor, typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodecanethiol can be synthesized through several methods. One common method involves the free-radical reaction of cyclodecane with carbon disulfide as a sulfur source. Another method includes the hydrogenation of cyclodecanone in the presence of hydrogen sulfide over a metal sulfide catalyst. Additionally, this compound can be obtained by the addition of hydrogen sulfide to cyclodecene in the presence of a nickel sulfide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of cyclodecanone with hydrogen sulfide over a metal sulfide catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclodecanethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclodecanesulfonic acid.

    Reduction: It can be reduced to form cyclodecane.

    Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclodecanesulfonic acid.

    Reduction: Cyclodecane.

    Substitution: Various substituted cyclodecane derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclodecanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclodecanethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfide bonds with other thiols. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Cyclodecanethiol can be compared with other thiol compounds such as cyclohexanethiol and cyclododecanethiol. While all these compounds share the thiol functional group, they differ in the length and structure of their carbon chains. This compound is unique due to its ten-carbon ring structure, which imparts different chemical and physical properties compared to its counterparts .

List of Similar Compounds

  • Cyclohexanethiol
  • Cyclododecanethiol
  • Decanethiol

This compound’s unique ring structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

114460-54-7

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

cyclodecanethiol

InChI

InChI=1S/C10H20S/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2

InChI Key

LRHHDROFNGSHHB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCCC1)S

Origin of Product

United States

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